1,2-Distearoyl-sn-glycero-3-phosphoethanolamine
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine
(R)-1,2-distearoylphosphatidylethanolamine zwitterion is an optically active form of 1,2-distearoylphosphatidylethanolamine zwitterion that has (R)-configuration. It is a tautomer of a (R)-1,2-distearoylphosphatidylethanolamine.
Brand Name:
Vulcanchem
CAS No.:
1069-79-0
VCID:
VC20858784
InChI:
InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1
SMILES:
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula:
C41H82NO8P
Molecular Weight:
748.1 g/mol
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine
CAS No.: 1069-79-0
Cat. No.: VC20858784
Molecular Formula: C41H82NO8P
Molecular Weight: 748.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-1,2-distearoylphosphatidylethanolamine zwitterion is an optically active form of 1,2-distearoylphosphatidylethanolamine zwitterion that has (R)-configuration. It is a tautomer of a (R)-1,2-distearoylphosphatidylethanolamine. |
|---|---|
| CAS No. | 1069-79-0 |
| Molecular Formula | C41H82NO8P |
| Molecular Weight | 748.1 g/mol |
| IUPAC Name | 2-azaniumylethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
| Standard InChI | InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1 |
| Standard InChI Key | LVNGJLRDBYCPGB-LDLOPFEMSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC |
| Appearance | Unit:100 mgSolvent:nonePurity:98+%Physical solid |
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